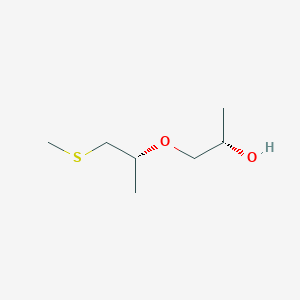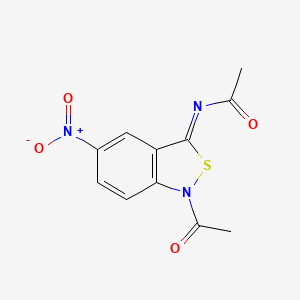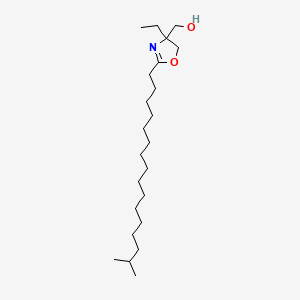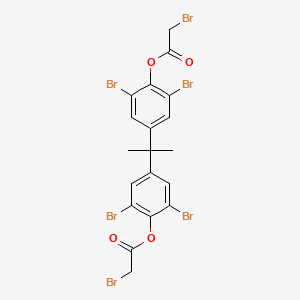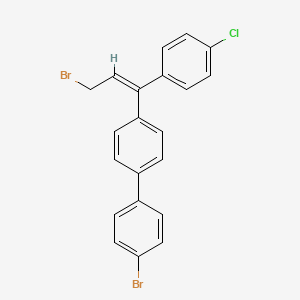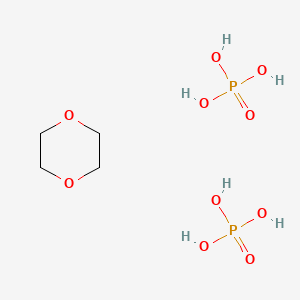
Einecs 283-841-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of phosphoric acid, compound with 1,4-dioxane (2:1), involves the reaction of phosphoric acid with 1,4-dioxane. The reaction typically occurs under controlled conditions to ensure the correct stoichiometry and purity of the final product. Industrial production methods may involve large-scale reactors and precise temperature and pressure controls to optimize yield and efficiency .
Chemical Reactions Analysis
Phosphoric acid, compound with 1,4-dioxane (2:1), can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Phosphoric acid, compound with 1,4-dioxane (2:1), has several scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound can be used in biological studies to investigate its effects on biological systems.
Medicine: Research may explore its potential therapeutic applications or its role in drug formulations.
Industry: It is used in industrial processes, including the production of other chemicals and materials
Mechanism of Action
The mechanism of action of phosphoric acid, compound with 1,4-dioxane (2:1), involves its interaction with molecular targets and pathways within a system. The compound can act as a catalyst or reactant in various biochemical and chemical processes. Its effects are mediated through its ability to donate or accept protons, participate in phosphorylation reactions, and interact with other molecules .
Comparison with Similar Compounds
Phosphoric acid, compound with 1,4-dioxane (2:1), can be compared with other similar compounds such as:
Phosphoric acid: A simpler form without the 1,4-dioxane component.
Phosphoric acid, compound with other solvents: Similar compounds where phosphoric acid is combined with different solvents.
Other phosphoric acid derivatives: Compounds with different functional groups or molecular structures. The uniqueness of phosphoric acid, compound with 1,4-dioxane (2:1), lies in its specific combination of phosphoric acid and 1,4-dioxane, which imparts unique chemical and physical properties
Properties
CAS No. |
84752-96-5 |
|---|---|
Molecular Formula |
C4H14O10P2 |
Molecular Weight |
284.10 g/mol |
IUPAC Name |
1,4-dioxane;phosphoric acid |
InChI |
InChI=1S/C4H8O2.2H3O4P/c1-2-6-4-3-5-1;2*1-5(2,3)4/h1-4H2;2*(H3,1,2,3,4) |
InChI Key |
VJKCMQLLUPVPJC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCO1.OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


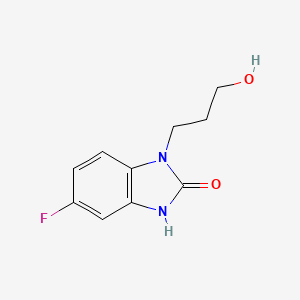
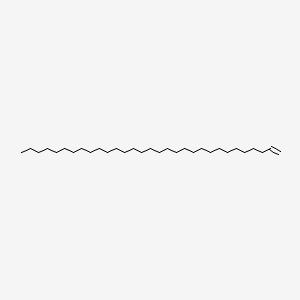
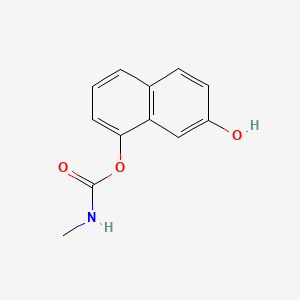
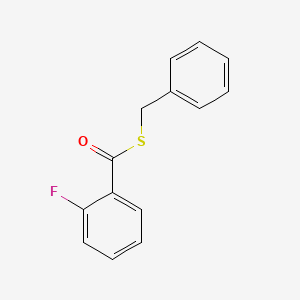
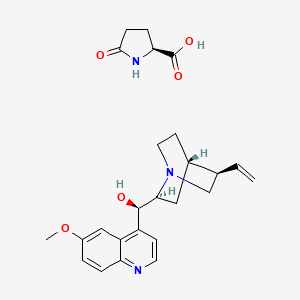
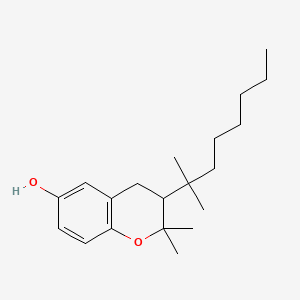
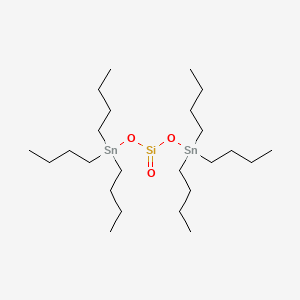
![1-[2-(Dimethylamino)ethyl]-1-phenylindan-7-OL](/img/structure/B12670685.png)
